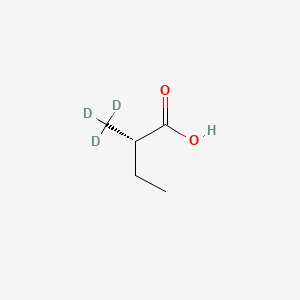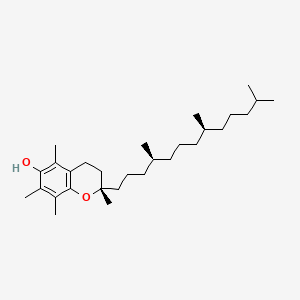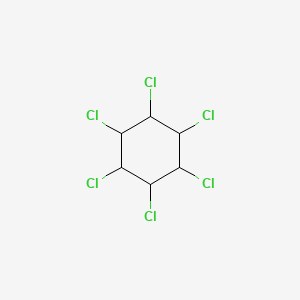![molecular formula C117H102O6 B1146355 4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid CAS No. 1322530-57-3](/img/structure/B1146355.png)
4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid is a complex organic compound with a highly intricate structure. This compound is notable for its extensive use in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of this compound involves multiple steps, typically starting with the preparation of the core structure followed by the addition of various functional groups. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct formation of the desired product. Industrial production methods may involve the use of specialized reactors and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the core structure.
Scientific Research Applications
4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid has a wide range of applications in scientific research. It is used in the development of new materials, including polymers and metal-organic frameworks (MOFs), due to its ability to form stable structures with various metals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The functional groups attached to the core structure can interact with various enzymes and receptors, leading to changes in their activity. This can result in a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Compared to other similar compounds, 4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid is unique due to its highly complex structure and the presence of multiple functional groups. Similar compounds include other polycarboxylic acids and aromatic compounds with extensive conjugation and branching .
Properties
IUPAC Name |
4-[14,24-bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C117H102O6/c1-61(2)13-10-16-64(7)19-22-67-25-31-73(32-26-67)91-88(70-37-43-79(44-38-70)115(118)119)82-55-49-76-53-59-86-101-93(75-35-29-69(30-36-75)24-21-66(9)18-12-15-63(5)6)90(72-41-47-81(48-42-72)117(122)123)84-57-51-78-54-60-87-102-92(74-33-27-68(28-34-74)23-20-65(8)17-11-14-62(3)4)89(71-39-45-80(46-40-71)116(120)121)83-56-50-77-52-58-85-100(91)106-97(82)94(76)104(86)110-112(106)109-103(85)95(77)98(83)107(102)113(109)111-105(87)96(78)99(84)108(101)114(110)111/h25-66H,10-24H2,1-9H3,(H,118,119)(H,120,121)(H,122,123) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZRYANXTSLANQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C3=C4C5=C(C=C3)C=CC6=C5C7=C8C4=C2C9=C1C8=C2C3=C(C4=C5C2=C7C2=C6C(=C(C6=C2C5=C(C=C6)C=C4)C2=CC=C(C=C2)C(=O)O)C2=CC=C(C=C2)CCC(C)CCCC(C)C)C(=C(C2=C3C1=C(C=C2)C=C9)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C117H102O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1604.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B1146275.png)

![[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide](/img/structure/B1146278.png)
![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)

![5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine](/img/structure/B1146291.png)
